N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Description
Scientific Research Applications
Endothelin Receptor Antagonism
Studies have demonstrated the effectiveness of certain benzenesulfonamide derivatives as endothelin receptor antagonists, highlighting their potential in treating diseases associated with endothelin-mediated pathways, such as hypertension and cardiovascular diseases. For instance, bosentan, a benzenesulfonamide derivative, has shown promise in preventing subarachnoid hemorrhage-induced cerebral vasospasm and in modulating human airway smooth muscle contraction, suggesting applications in cerebral and pulmonary vascular conditions (Zuccarello et al., 1996); (Takahashi et al., 1997).
Phospholipase A2 Inhibition
Benzenesulfonamide derivatives have also been explored for their role in inhibiting membrane-bound phospholipase A2, an enzyme implicated in inflammatory processes. This application suggests potential therapeutic strategies for conditions characterized by inflammation, such as arthritis and cardiovascular disease (Oinuma et al., 1991).
Antimicrobial Activity
The synthesis and biological evaluation of sulfonamide derivatives have indicated their antimicrobial properties, positioning them as potential candidates for developing new antimicrobial agents. These studies underscore the versatility of benzenesulfonamide derivatives in addressing bacterial and fungal infections (Abbas et al., 2017).
Carbonic Anhydrase Inhibition
Research into thiopyrimidine-benzenesulfonamide conjugates has revealed their inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. These findings suggest applications in treating conditions such as glaucoma and edema, where carbonic anhydrase plays a critical role (Abdel-Mohsen et al., 2020).
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-3-26-19-13-18(20-14(2)21-19)22-15-9-11-16(12-10-15)23-27(24,25)17-7-5-4-6-8-17/h4-13,23H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYHHNRDUHEDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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